Cymarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

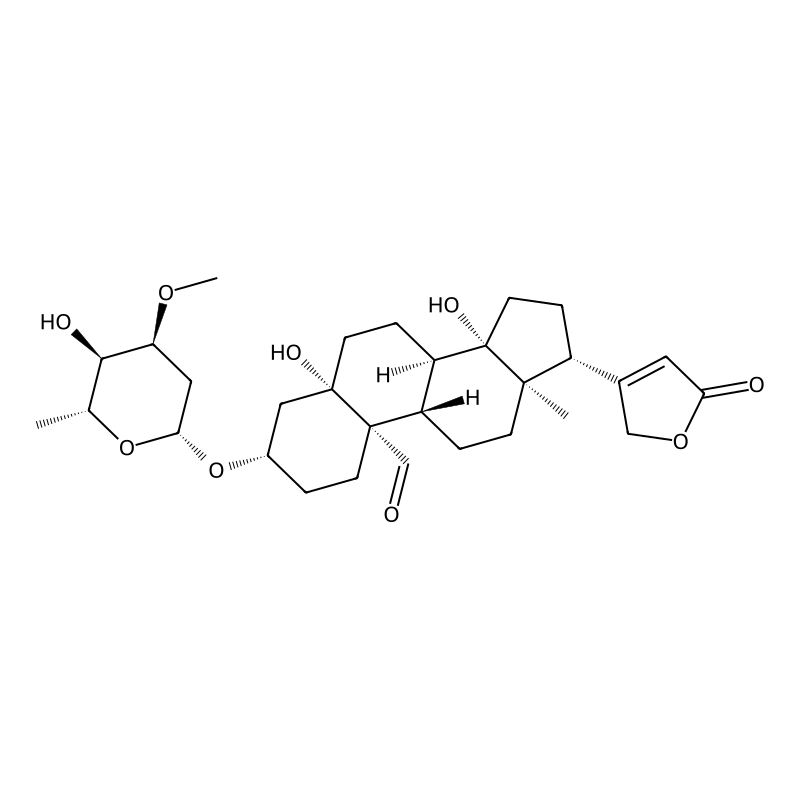

Cymarin, also known as K-Strophanthidin-D-cymaroside, is a naturally occurring cardiac glycoside found in various plant species, including Strophanthus kombe and Apocynum venetum []. It has been extensively studied for its unique properties and potential applications in scientific research, particularly in the fields of cardiovascular biology, pharmacology, and biochemistry.

Understanding the Mechanism of Action

Cymarin acts on the heart by inhibiting the sodium-potassium pump, a vital enzyme responsible for maintaining the balance of electrolytes across cell membranes []. This inhibition leads to an increase in intracellular sodium concentration and a decrease in potassium concentration, which ultimately affects the force and rhythm of heart contractions [].

Research Applications of Cymarin

Cardiovascular Research:

- Understanding cardiac function: Cymarin serves as a valuable tool for studying the physiological and pathological processes of the heart. Researchers use it to investigate the mechanisms of heart failure, arrhythmias, and other cardiovascular disorders [, ].

- Drug development: Cymarin helps researchers understand the mechanisms of action of other cardiac glycosides used in clinical practice, such as digoxin. This knowledge can aid in the development of new and improved drugs for treating heart conditions [].

Pharmacological Research:

- Studying cellular signaling pathways: Cymarin's interaction with the sodium-potassium pump can be used to study various cellular signaling pathways involved in regulating heart function and other physiological processes.

- Investigating ion transport mechanisms: Cymarin's effect on ion transport across cell membranes provides valuable insights into the mechanisms of ion channels and their role in various cellular functions.

Biochemical Research:

- Enzyme inhibition studies: Cymarin serves as a model substrate for studying the structure and function of the sodium-potassium pump, a key enzyme in cellular physiology.

- Investigating protein-ligand interactions: The interaction between Cymarin and the sodium-potassium pump can be used to study protein-ligand interactions and their role in cellular processes.

Cymarin, also known as cymarine, is a cardiac glycoside primarily derived from plants of the genus Apocynum, notably Apocynum cannabinum and Apocynum venetum. It is characterized by its molecular formula and a molar mass of approximately 548.673 g/mol. Cymarin is recognized for its therapeutic properties, particularly in the treatment of cardiac conditions, as it acts as an anti-arrhythmia and cardiotonic agent, influencing heart muscle contractions and rhythm .

Cymarin acts as a cardiac glycoside. It inhibits the enzyme Na-K-ATPase, which is responsible for maintaining the balance of sodium and potassium ions across cell membranes. This imbalance of ions affects the heart's ability to contract and relax, leading to increased contractility and potentially improved heart function in certain cases []. However, cymarin's narrow therapeutic window and high toxicity limit its clinical use [].

- Oxidation: Cymarin can be oxidized to form different derivatives, which may enhance or alter its biological activity.

- Reduction: This reaction can also lead to the formation of reduced forms of cymarin, potentially affecting its pharmacological properties.

- Hydrolysis: Cymarin may hydrolyze under certain conditions, impacting its stability and bioavailability .

Cymarin exhibits notable biological activity, particularly in cardiovascular health:

- Cardiotonic Effects: It enhances the force of heart contractions, making it useful in treating heart failure.

- Anti-arrhythmic Properties: Cymarin helps stabilize heart rhythm, making it beneficial for patients with arrhythmias.

- Toxicity Considerations: While effective, cymarin is toxic if ingested improperly, necessitating careful dosage management .

The synthesis of cymarin can be achieved through several methods:

- Natural Extraction: The primary source is extraction from Apocynum species using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve complex organic reactions tailored to create cymarin or its derivatives from simpler chemical precursors.

- Biotechnological Approaches: Advances in biotechnology may allow for the production of cymarin through microbial fermentation processes .

Cymarin has several applications in medicine and pharmacology:

- Cardiovascular Treatments: Used primarily to manage heart failure and arrhythmias.

- Research: Investigated for potential use in other therapeutic areas due to its biological activity.

- Traditional Medicine: Historically used by Native Americans for various medicinal purposes related to heart health .

Cymarin has been studied for its interactions with various substances:

- Drug Interactions: Colestipol can decrease the absorption of cymarin, resulting in reduced serum concentrations and efficacy. This interaction emphasizes the importance of monitoring concurrent medications when prescribing cymarin .

- Biological Interactions: Research indicates potential interactions with ion channels and receptors involved in cardiac function, which could enhance or inhibit its therapeutic effects .

Cymarin shares similarities with other cardiac glycosides. Below is a comparison highlighting its uniqueness:

| Compound Name | Source Plant | Key Features |

|---|---|---|

| Digoxin | Digitalis purpurea | Widely used; well-studied; lower toxicity |

| Ouabain | Strophanthus gratus | Stronger cardiotonic effects; shorter half-life |

| Lanatoside C | Digitalis lanata | Prodrug form; converted to active metabolites |

| Cymarin | Apocynum cannabinum | Unique extraction source; specific anti-arrhythmic properties |

Cymarin's unique attributes stem from its specific plant sources and distinct pharmacological profile compared to these other compounds. Its traditional use and emerging research into its biological effects further differentiate it within the class of cardiac glycosides .

The primary pharmacological mechanism of cymarin involves the specific inhibition of the sodium and potassium ATPase enzyme, a critical transmembrane protein responsible for maintaining ionic gradients across cellular membranes [1] [2] [3]. This cardiac glycoside demonstrates potent inhibitory activity with an IC50 value of 0.42 μM against palytoxin-induced potassium release [3], indicating its high affinity for the enzyme complex.

Molecular Binding Characteristics and Isoform Selectivity

Cymarin exhibits selective binding to specific isoforms of the sodium and potassium ATPase, displaying preferential affinity for the α2 and α3 subunits compared to the α1 isoform [4] [5]. Photoaffinity labeling studies utilizing [125I]iodoazidocymarin have revealed a binding affinity (KD) of 0.4 μM, with the compound specifically targeting the extracellular face of the α-subunit [2]. The binding mechanism involves competitive inhibition at the potassium binding site, preventing the normal transport cycle of the enzyme [6] [7].

The structural requirements for effective inhibition include the presence of the sugar moiety, which has been demonstrated to be essential for the inhibitory action on sodium and potassium ATPase activity [3]. Studies comparing cymarin with its aglycone form revealed that the sugar component significantly enhances binding affinity and inhibitory potency, with aglycones showing minimal inhibitory effects even at concentrations of 10 μM [3].

Ion Transport Dynamics and Cellular Consequences

The inhibition of sodium and potassium ATPase by cymarin results in profound alterations to cellular ion homeostasis [8] [9]. Under normal physiological conditions, the enzyme transports three sodium ions out of the cell while importing two potassium ions, utilizing ATP hydrolysis to drive this electrogenically active process [9]. Cymarin disruption of this transport mechanism leads to intracellular sodium accumulation and potassium depletion, causing membrane depolarization as predicted by the Nernst equation [9].

The electrogenic nature of the sodium and potassium ATPase means that its inhibition eliminates the negative potential contribution of up to -10 mV, further contributing to cellular depolarization [9]. This depolarization has cascading effects on voltage-dependent calcium channels and the sodium-calcium exchanger, ultimately modulating intracellular calcium concentrations [4] [10].

Quantitative Analysis of Inhibition Parameters

| Parameter | Value | Mechanism | Reference |

|---|---|---|---|

| IC50 (Palytoxin-induced K+ release) | 0.42 μM | Competitive inhibition | [3] |

| Binding affinity (KD) | 0.4 μM | High-affinity binding | [2] |

| Isoform selectivity | α2, α3 > α1 | Differential binding | [4] |

| Structural requirement | Sugar moiety essential | Enhanced binding affinity | [3] |

| Functional consequence | ~100% force increase | Positive inotropic effect | [1] |

Regulation of Paired Box 6 Internal Ribosome Entry Site-Mediated Translation in Oncogenic Contexts

Cymarin demonstrates a novel mechanism of action through the specific inhibition of paired box 6 internal ribosome entry site-mediated translation, representing a unique approach to targeting oncogenic protein expression [11] [12]. The paired box 6 transcription factor plays essential roles in cancer cell cycle progression, colony formation, proliferation, and invasion, with its expression being upregulated in numerous malignancies including breast, pancreatic, and non-small cell lung cancers [11] [12].

Internal Ribosome Entry Site Structure and Function

The paired box 6 messenger ribonucleic acid contains a 469-base 5′-untranslated region that harbors an internal ribosome entry site element [11] [12]. The core activity of this internal ribosome entry site has been localized to nucleotides 159-333, which represents the minimal sequence required for cap-independent translation initiation [11]. This mechanism becomes particularly important during cellular stress conditions, such as chemotherapy treatment, when cap-dependent translation is often suppressed [11].

Research utilizing bicistronic luciferase reporter systems has demonstrated that paired box 6 internal ribosome entry site activity is induced during adriamycin treatment in MCF-7 breast cancer cells, suggesting that this translation mechanism serves as an adaptive response to chemotherapeutic stress [11] [12]. The increased paired box 6 protein levels observed during drug treatment appear to be primarily attributable to enhanced internal ribosome entry site-mediated translation rather than transcriptional upregulation [11].

Cymarin-Mediated Translation Inhibition

Cymarin acts as a specific inhibitor of paired box 6 protein expression by impairing internal ribosome entry site-mediated translation at concentrations ranging from 0.25 to 1.0 μM [11] [13]. At the effective concentration of 1 μM, cymarin inhibits 47.8% of MCF-7 cell proliferation, demonstrating a direct correlation between paired box 6 translation inhibition and reduced cancer cell growth [13].

The mechanism of cymarin-mediated translation inhibition appears to be specific to internal ribosome entry site-dependent processes, as evidenced by the preservation of cap-dependent translation of control genes [11]. This selectivity suggests that cymarin may interfere with specific internal ribosome entry site trans-acting factors or ribosomal binding mechanisms rather than causing general translation suppression [14] [15].

Oncogenic Pathway Disruption and Therapeutic Implications

| Translation Parameter | Cymarin Effect | Concentration | Clinical Relevance |

|---|---|---|---|

| IRES location | 469-base 5′-UTR | N/A | Translation control point |

| Core IRES region | Nucleotides 159-333 | N/A | Minimal functional unit |

| Inhibition range | 0.25-1.0 μM | Effective dose | Therapeutic window |

| Proliferation impact | 47.8% reduction | 1 μM | Anticancer potential |

| Mechanism specificity | IRES-selective | N/A | Targeted therapy approach |

The disruption of paired box 6 expression by cymarin has significant implications for oncogenic signaling pathways. Paired box 6 functions as a master regulator of multiple cellular processes, including cell cycle progression, apoptosis resistance, and metastatic potential [11] [12]. By targeting the translation of this key transcription factor, cymarin may simultaneously affect multiple downstream oncogenic pathways, making it an attractive candidate for cancer therapy [11].

Calcium Signaling Modulation in Cardiac Tissue

The modulation of calcium signaling represents a fundamental mechanism by which cymarin exerts its cardiotonic effects, involving complex interactions between sodium and potassium ATPase inhibition, sodium-calcium exchange, and direct calcium channel formation [5] [16] [10]. These mechanisms collectively contribute to the positive inotropic effects observed in cardiac tissue, resulting in enhanced contractile force and altered electrophysiological properties [4] [17].

Primary Calcium Signaling Mechanisms

The inhibition of sodium and potassium ATPase by cymarin leads to intracellular sodium accumulation, which subsequently affects calcium homeostasis through multiple interconnected pathways [5] [10]. The elevated intracellular sodium concentration alters the driving force for the sodium-calcium exchanger, reducing calcium extrusion during diastole and potentially promoting calcium influx during depolarization [4] [17].

Studies utilizing cardiac myocytes have demonstrated that cardiac glycoside binding to sodium and potassium ATPase raises intracellular calcium concentrations, resulting in measurable increases in myocardial contractility [5]. This effect is mediated through the formation of specific calcium signaling microdomains where the sodium and potassium ATPase, sodium-calcium exchanger, and sarcoplasmic reticulum calcium stores are in close proximity [5].

Sodium-Calcium Exchanger Interactions and Microdomain Formation

The cardiac-specific sodium-calcium exchanger type-1 isoform consists of nine transmembrane helices and plays a crucial role in calcium homeostasis regulation [5]. Physical coupling between the sodium and potassium ATPase and sodium-calcium exchanger has been demonstrated in cardiac myocytes, with preferential interaction occurring between the exchanger and α2 or α3 isoforms of the sodium and potassium ATPase rather than the α1 isoform [5].

Mathematical modeling of these microdomain-mediated calcium signal transduction processes has successfully recapitulated experimental observations of ouabain-induced calcium changes, supporting the physiological relevance of these protein-protein interactions [5]. The localized nature of these signaling complexes allows for precise regulation of calcium concentrations within specific cellular compartments, enhancing the efficiency of excitation-contraction coupling [18] [19].

Direct Calcium Channel Formation and Electrophysiological Effects

Recent investigations have revealed that cardiac glycosides, including digitoxin as a representative compound, can form direct calcium-conducting channels in cellular membranes [16]. These channels exhibit calcium selectivity with a permeability ratio (PCa/PCs) of approximately 0.6 and demonstrate threshold activity at concentrations around 40 nM, which coincides with the upper therapeutic range for cardiac glycosides [16].

The formation of these calcium channels provides an additional mechanism for calcium influx that is independent of voltage-gated calcium channels and is not blocked by classical calcium channel antagonists such as nitrendipine [16]. This finding helps explain the calcium-enhanced toxicity observed with cardiac glycosides and provides insight into their mechanism of action at therapeutic concentrations [16].

Sarcoplasmic Reticulum Calcium Dynamics

| Calcium Signaling Parameter | Mechanism | Effect | Reference |

|---|---|---|---|

| Primary mechanism | Na+/K+-ATPase inhibition | Increased intracellular Na+ | [5] [10] |

| NCX interaction | Altered Na+/Ca2+ exchange | Modified calcium extrusion | [5] [17] |

| SR calcium loading | Enhanced calcium uptake | Increased contractile reserve | [18] [17] |

| Calcium channel formation | Direct membrane channels | Additional calcium influx | [16] |

| Contractility enhancement | Multiple mechanisms | Positive inotropic effect | [4] [17] |

The sarcoplasmic reticulum serves as the primary intracellular calcium storage and release system in cardiac myocytes, and its function is significantly influenced by cymarin-induced changes in cellular sodium and calcium concentrations [18] [17]. The elevation of cytoplasmic calcium resulting from sodium and potassium ATPase inhibition leads to enhanced calcium loading of the sarcoplasmic reticulum through the calcium ATPase pump [17].

During subsequent excitation-contraction cycles, the calcium-loaded sarcoplasmic reticulum releases larger amounts of calcium through ryanodine receptors, contributing to the positive inotropic effect observed with cymarin treatment [18] [17]. This mechanism provides a sustained enhancement of contractile force that persists beyond the immediate effects of sodium and potassium ATPase inhibition [4].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01A - Cardiac glycosides

C01AC - Strophanthus glycosides

C01AC03 - Cymarin

Pictograms

Acute Toxic;Health Hazard